(2-Methyl-4-propoxyphenyl)methanamine hydrochloride
Overview
Description
(2-Methyl-4-propoxyphenyl)methanamine hydrochloride is a chemical compound with the molecular formula C11H18ClNO. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is known for its stability and reactivity, making it a valuable tool in both academic and industrial settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-4-propoxyphenyl)methanamine hydrochloride typically involves the reaction of 2-methyl-4-propoxybenzaldehyde with ammonia or an amine source under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the amine group. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to achieve efficient production. Advanced purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-4-propoxyphenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce primary or secondary amines. Substitution reactions can result in various substituted derivatives depending on the nucleophile or electrophile involved.
Scientific Research Applications
(2-Methyl-4-propoxyphenyl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is utilized in biochemical assays and studies involving enzyme interactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and is investigated for its potential therapeutic properties.
Mechanism of Action
The mechanism of action of (2-Methyl-4-propoxyphenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(4-Isobutoxyphenyl)methanamine hydrochloride: Similar in structure but with an isobutoxy group instead of a propoxy group.
(2-Methyl-4-ethoxyphenyl)methanamine hydrochloride: Similar in structure but with an ethoxy group instead of a propoxy group.
Uniqueness
(2-Methyl-4-propoxyphenyl)methanamine hydrochloride is unique due to its specific propoxy substitution, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in certain research and industrial applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
(2-methyl-4-propoxyphenyl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-3-6-13-11-5-4-10(8-12)9(2)7-11;/h4-5,7H,3,6,8,12H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNMFFROFLMTQES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)CN)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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